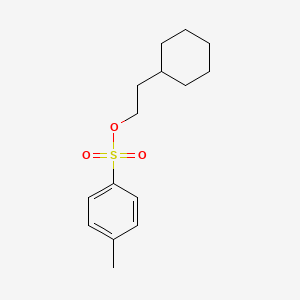

2-Cyclohexylethyl 4-methylbenzenesulfonate

Description

Significance of Sulfonate Esters as Versatile Intermediates in Organic Chemistry

Sulfonate esters are powerful tools in the arsenal (B13267) of synthetic organic chemists. They are most commonly derived from alcohols, which are themselves readily available but possess a hydroxyl group (-OH) that is a poor leaving group in nucleophilic substitution and elimination reactions. The conversion of an alcohol to a sulfonate ester effectively transforms this poor leaving group into an excellent one. This activation opens the door to a wide array of synthetic possibilities, including the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental operations in the assembly of complex organic molecules. The stability and crystallinity of many sulfonate esters also facilitate their purification and handling.

Overview of 4-Methylbenzenesulfonates (Tosylates) as Activated Leaving Groups

Within the family of sulfonate esters, 4-methylbenzenesulfonates, commonly known as tosylates, are among the most frequently employed. The tosylate group is derived from 4-toluenesulfonyl chloride (tosyl chloride) and is an exceptional leaving group for several reasons. The negative charge that develops on the oxygen atom of the departing tosylate anion is stabilized by resonance across the sulfonyl group and the aromatic ring. This delocalization of charge makes the tosylate anion a very stable, weakly basic species, and therefore an excellent leaving group in nucleophilic substitution reactions. nih.gov The presence of the tosylate moiety renders the attached carbon atom highly electrophilic and ready to react with a wide range of nucleophiles. numberanalytics.comontosight.aipressbooks.pub

Scope of Research on 2-Cyclohexylethyl 4-methylbenzenesulfonate (B104242) within Contemporary Organic Synthesis

2-Cyclohexylethyl 4-methylbenzenesulfonate (CAS Number: 21336-37-8) is a specific tosylate ester that serves as a valuable intermediate in various synthetic endeavors. Its structure, featuring a cyclohexylethyl group, allows for the introduction of this bulky, lipophilic moiety into a target molecule. This is particularly relevant in medicinal chemistry and materials science, where the cyclohexyl group can influence a molecule's pharmacological properties or physical characteristics.

Research applications of this compound primarily revolve around its use in alkylation reactions. By reacting this compound with a suitable nucleophile, the 2-cyclohexylethyl group can be appended to a variety of substrates. While specific, high-profile examples of its use in the total synthesis of complex natural products are not extensively documented in readily available literature, its role as a building block is evident in its commercial availability and the general understanding of tosylate chemistry. It is often employed in the synthesis of pharmaceutical intermediates and other specialty chemicals where the incorporation of a cyclohexylethyl fragment is desired. lookchem.com The compound's utility lies in its ability to provide a reliable and efficient means of forming a new bond at the carbon atom that was formerly part of the alcohol in 2-cyclohexylethanol.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 21336-37-8 |

| Molecular Formula | C15H22O3S |

| Molecular Weight | 282.40 g/mol |

| Boiling Point | 408.947 °C at 760 mmHg |

| Density | 1.117 g/cm³ |

| Flash Point | 201.124 °C |

| Refractive Index | 1.52 |

Structure

2D Structure

Propriétés

IUPAC Name |

2-cyclohexylethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3S/c1-13-7-9-15(10-8-13)19(16,17)18-12-11-14-5-3-2-4-6-14/h7-10,14H,2-6,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKXWRHNPGQFSDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10465545 | |

| Record name | 2-cyclohexylethyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21336-37-8 | |

| Record name | 2-cyclohexylethyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 2 Cyclohexylethyl 4 Methylbenzenesulfonate

Established Synthetic Pathways to 2-Cyclohexylethyl 4-methylbenzenesulfonate (B104242)

The most common and direct method for synthesizing 2-Cyclohexylethyl 4-methylbenzenesulfonate involves the reaction of 2-Cyclohexylethanol with a tosylating agent, typically p-Toluenesulfonyl chloride. This reaction, a classic example of sulfonate ester formation, is widely employed in laboratory settings due to its reliability and high conversion rates.

Preparation from 2-Cyclohexylethanol and p-Toluenesulfonyl Chloride

The synthesis of this compound is achieved by reacting 2-Cyclohexylethanol with p-Toluenesulfonyl chloride in the presence of a base. The base, commonly pyridine (B92270) or triethylamine (B128534), serves to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation. nih.gov

A typical laboratory procedure involves dissolving 2-Cyclohexylethanol in a suitable solvent, such as pyridine or dichloromethane (B109758), and cooling the mixture in an ice bath to manage the exothermic nature of the reaction. jchemlett.com p-Toluenesulfonyl chloride is then added portion-wise. The reaction is stirred for several hours, allowing it to proceed to completion.

Following the reaction, a standard workup procedure is employed. This typically involves quenching the reaction with water, followed by extraction of the product into an organic solvent like ethyl acetate. The organic layer is then washed with dilute acid (e.g., 10% HCl) to remove any remaining base, followed by a brine wash. After drying over an anhydrous agent such as magnesium sulfate, the solvent is removed under reduced pressure. The crude product is often purified by silica (B1680970) gel chromatography to yield the final product as a liquid. jchemlett.com

Optimization of Reaction Conditions and Yields

Achieving high yield and purity in the synthesis of this compound requires careful control over several reaction parameters. Optimization strategies focus on temperature, stoichiometry, choice of base and solvent, and the method of reagent addition. jchemlett.commdma.ch

Low temperatures, typically between 0 and 5 °C, are crucial during the addition of p-Toluenesulfonyl chloride to prevent decomposition and the formation of side products. nih.gov The molar ratio of reactants is also a key factor; a slight excess of the tosyl chloride is often used to ensure complete conversion of the alcohol. jchemlett.com However, a large excess should be avoided to simplify purification.

The choice of solvent and base can also influence the reaction's outcome. While pyridine can act as both the base and the solvent, other systems, such as triethylamine in dichloromethane, are also effective. nih.gov For base-sensitive substrates, alternative methods using catalysts like 4-methylpyridine (B42270) N-oxide in the presence of molecular sieves can provide high yields under mild, amine-free conditions. organic-chemistry.org Gradual addition of the tosylating agent can also help maintain control over the reaction and improve yields. jchemlett.com

Below is a table summarizing key parameters for optimizing the synthesis:

| Parameter | Condition/Consideration | Impact on Synthesis | Reference |

|---|---|---|---|

| Temperature | Maintain at 0-5 °C during reagent addition. | Minimizes side reactions and prevents decomposition of the product. | nih.gov |

| Stoichiometry | Use a slight molar excess (e.g., 1.1 to 1.5 equivalents) of p-Toluenesulfonyl chloride. | Ensures complete conversion of the starting alcohol. | jchemlett.com |

| Solvent | Pyridine, Dichloromethane (CH2Cl2). Choice can affect reaction rate and workup procedure. | Influences solubility of reactants and reaction pathway. Polar aprotic solvents can sometimes accelerate substitution. | nih.govjchemlett.com |

| Base | Pyridine, Triethylamine (TEA). Must be sufficient to neutralize HCl byproduct. | Prevents reaction reversal and catalyzes the reaction. | nih.gov |

| Purification | Silica gel column chromatography. | Isolates the pure product from unreacted starting materials and byproducts. | jchemlett.com |

Industrial-Scale Synthesis Approaches

Transitioning the synthesis of this compound to an industrial scale requires a focus on cost-effectiveness, safety, and efficiency. While the fundamental chemistry remains the same, the reagents and conditions are adapted for large-scale production.

On an industrial level, the use of expensive reagents like pyridine is often minimized. Instead, more economical bases such as sodium hydroxide (B78521) or potassium hydroxide are employed in conjunction with inert, aprotic solvents like dialkyl ethers or toluene. google.com A patented process for general aliphatic tosylates suggests a mole ratio of alcohol to alkali metal hydroxide to toluenesulfonyl chloride of 1:2x:1x, where 'x' is the number of hydroxyl groups. google.com This indicates that a two-fold excess of the hydroxide base is effective for driving the reaction to completion.

The process would typically be carried out in large, jacketed glass-lined steel reactors equipped with overhead stirrers and temperature probes to control the reaction exotherm. The workup is also streamlined to avoid chromatographic purification. Liquid-liquid extraction, washing, and crystallization or distillation become the primary methods of purification. The use of cost-effective solvents and the ability to recycle them are critical economic considerations.

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to create more sustainable and environmentally benign processes. The synthesis of this compound is no exception, with research exploring greener alternatives to traditional methods.

Sustainable Methodologies and Atom Economy Considerations

Sustainable approaches to tosylation aim to replace hazardous reagents and minimize waste. One strategy involves using p-toluenesulfonic acid directly, catalyzed by agents like ZrCl4 or silica chloride, which avoids the use of the chloride reagent and the subsequent formation of chloride waste streams. mdma.chresearchgate.net Another green approach is mechanochemistry, or solvent-free synthesis, where reactants are ground together, sometimes with a solid base like potassium carbonate, reducing the need for volatile organic solvents. researchgate.netresearchgate.net

Atom economy is a measure of the efficiency of a reaction in converting reactants to the desired product. The standard synthesis from 2-Cyclohexylethanol (C8H16O, 128.21 g/mol ) and p-Toluenesulfonyl chloride (C7H7ClO2S, 190.65 g/mol ) to produce this compound (C15H22O3S, 282.40 g/mol ) and HCl (36.46 g/mol ) has a theoretical atom economy calculated as:

(Mass of desired product / Total mass of reactants) x 100 = (282.40 / (128.21 + 190.65)) x 100 ≈ 88.5%

Solvent Selection and Waste Minimization

The choice of solvent is a critical aspect of green synthesis. Traditional solvents like dichloromethane are effective but pose environmental and health risks. Research has focused on finding greener alternatives. Ionic liquids, for instance, have been shown to act as both recyclable solvents and nucleophilic reagents in substitution reactions of sulfonate esters. organic-chemistry.org Another eco-friendly medium that has been successfully used for tosylation of other complex alcohols is a NaOH–urea aqueous system, which is non-toxic and biodegradable. rsc.org

Waste minimization is intrinsically linked to atom economy and solvent selection. The primary waste product in the standard synthesis is the hydrochloride salt of the base used (e.g., pyridinium (B92312) hydrochloride or triethylammonium (B8662869) chloride). This waste is often water-soluble and requires treatment before disposal. By using catalytic methods or solvent-free conditions, the volume of waste is significantly reduced. researchgate.netresearchgate.net Furthermore, implementing recyclable catalysts and solvents, such as certain ionic liquids or solid-supported catalysts, can create a closed-loop process that further enhances sustainability and reduces the environmental footprint of the synthesis. organic-chemistry.org

Multi-Step Organic Synthesis Techniques Utilizing this compound

This compound, also known as 2-cyclohexylethyl tosylate, serves as a key intermediate in multi-step organic synthesis due to the excellent leaving group ability of the tosylate moiety. This property facilitates nucleophilic substitution reactions, allowing for the introduction of the 2-cyclohexylethyl group into a variety of molecular scaffolds. A significant application of this compound is in the synthesis of N-substituted heterocyclic compounds, such as piperidines, which are important structural motifs in many biologically active molecules and pharmaceuticals.

The tosylate group (-OTs) is a derivative of p-toluenesulfonic acid. Its effectiveness as a leaving group stems from the fact that the tosylate anion (TsO⁻) is highly stabilized by resonance, making it a very weak base. Consequently, the carbon atom to which it is attached becomes highly electrophilic and susceptible to attack by nucleophiles.

A representative multi-step synthesis utilizing this compound is the preparation of N-(2-cyclohexylethyl)piperidine. This synthesis proceeds via a classic SN2 (bimolecular nucleophilic substitution) reaction mechanism. In this process, the nitrogen atom of piperidine, acting as the nucleophile, attacks the electrophilic carbon of the ethyl group attached to the tosylate in this compound. This single concerted step results in the formation of a new carbon-nitrogen bond and the displacement of the tosylate leaving group.

The reaction is typically carried out in a suitable solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), which can solvate the reactants and facilitate the substitution reaction. The presence of a base, such as potassium carbonate, is often employed to neutralize the p-toluenesulfonic acid that may be formed as a byproduct, thereby driving the reaction to completion. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the desired product, N-(2-cyclohexylethyl)piperidine, is isolated and purified through standard workup and purification procedures, such as extraction and column chromatography.

The following table outlines the key steps and parameters for a typical synthesis of N-(2-cyclohexylethyl)piperidine from this compound.

| Step | Reactants | Reagents/Solvents | Key Conditions | Product |

| 1 | 2-Cyclohexylethanol | p-Toluenesulfonyl chloride, Pyridine | 0 °C to room temperature | This compound |

| 2 | This compound, Piperidine | Potassium carbonate, Acetonitrile | Reflux | N-(2-Cyclohexylethyl)piperidine |

This synthetic approach highlights the utility of this compound as a versatile building block for introducing the cyclohexylethyl moiety in the construction of more complex molecules. The principles of this reaction can be extended to a wide range of nucleophiles, making it a valuable tool in the arsenal (B13267) of synthetic organic chemistry for the development of new chemical entities with potential applications in various fields, including medicinal chemistry.

Mechanistic Investigations of Reactions Involving 2 Cyclohexylethyl 4 Methylbenzenesulfonate

Nucleophilic Substitution Reactions Mediated by the Tosylate Leaving Group

The tosylate group (-OTs) is a derivative of p-toluenesulfonic acid and is recognized as an exceptional leaving group in nucleophilic substitution reactions. This is due to the stability of the resulting tosylate anion, which is resonance-stabilized. The conversion of an alcohol to a tosylate is a common strategy to activate the hydroxyl group for substitution. masterorganicchemistry.com For 2-Cyclohexylethyl 4-methylbenzenesulfonate (B104242), the presence of the tosylate facilitates nucleophilic attack at the carbon atom to which it is attached.

Stereochemical Outcomes in Substitution Reactions

The stereochemistry of substitution reactions is a critical aspect that provides insight into the reaction mechanism.

In an SN2 reaction , the nucleophile attacks the carbon atom from the side opposite to the leaving group, resulting in an inversion of the stereochemical configuration at that carbon center. numberanalytics.comoregonstate.edu If the reaction were to occur at a chiral center, a single stereoisomer with the inverted configuration would be formed. oregonstate.edu

In an SN1 reaction , the formation of a planar carbocation intermediate allows the nucleophile to attack from either face. oregonstate.edu This typically leads to a mixture of enantiomers, often resulting in a racemic or near-racemic product if the reaction occurs at a chiral center. youtube.comoregonstate.edu

Elimination Reactions: Pathways and Regioselectivity

In addition to substitution, 2-Cyclohexylethyl 4-methylbenzenesulfonate can undergo elimination reactions, where the tosylate group and a proton from an adjacent carbon are removed to form an alkene. These reactions can proceed through E1 (elimination unimolecular) or E2 (elimination bimolecular) pathways. libretexts.org

The E2 mechanism is a concerted, one-step process favored by strong, bulky bases. youtube.com It requires an anti-periplanar arrangement of the proton to be removed and the leaving group. chemistrysteps.com The E1 mechanism is a two-step process that involves the formation of a carbocation intermediate, similar to the SN1 reaction, and is favored by weak bases and polar protic solvents. youtube.commasterorganicchemistry.com

Regioselectivity in elimination reactions refers to the preferential formation of one constitutional isomer over another. According to Zaitsev's rule , the major product of an elimination reaction is typically the more substituted, and therefore more stable, alkene. chemistrysteps.commasterorganicchemistry.comlibretexts.org However, the use of a sterically hindered base can lead to the formation of the less substituted alkene, known as the Hofmann product. slideshare.net

| Elimination Pathway | Key Features | Base Requirement | Regioselectivity (Typical) |

| E2 | One-step, anti-periplanar geometry required | Strong base | Zaitsev (less hindered base), Hofmann (hindered base) |

| E1 | Two-step, carbocation intermediate | Weak base | Zaitsev |

Rearrangement Reactions Involving Cationic Intermediates

Carbocation intermediates, which can be formed during SN1 and E1 reactions of this compound, are susceptible to rearrangement to form more stable carbocations. libretexts.orgyoutube.com The initial primary carbocation that would form upon departure of the tosylate group is highly unstable. This instability can drive a rearrangement process. libretexts.org

A common type of rearrangement is a hydride shift , where a hydrogen atom with its pair of electrons moves from an adjacent carbon to the carbocation center. youtube.comyoutube.com Another possibility is an alkyl shift , where an alkyl group migrates. youtube.commasterorganicchemistry.com In the case of the 2-cyclohexylethyl cation, a hydride shift from the cyclohexyl ring or a rearrangement involving the ring itself (ring expansion) could potentially occur to generate a more stable secondary or tertiary carbocation. youtube.comyoutube.comreddit.com These rearrangements lead to the formation of products with a different carbon skeleton than the starting material. wiley-vch.demsu.edu

Catalytic Transformations Utilizing this compound as a Substrate

The reactivity of the tosylate group makes this compound a suitable substrate for various catalytic transformations, particularly those involving transition metals.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. thermofisher.com In these reactions, an organic electrophile (like an alkyl tosylate) reacts with an organometallic nucleophile in the presence of a transition metal catalyst, such as palladium, nickel, or copper.

Alkyl tosylates, including this compound, can serve as the electrophilic partner in these reactions. organicreactions.org Various named cross-coupling reactions, such as the Suzuki, Stille, Negishi, and Kumada couplings, could potentially utilize this substrate to form new C-C bonds by coupling the cyclohexylethyl group with a variety of organic fragments. thermofisher.com The specific choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. organicreactions.org

Catalytic Transfer Deuteration and Hydrodeuteration Reactions for Isotopic Labeling

The introduction of deuterium (B1214612) into organic molecules is a powerful tool for mechanistic studies, metabolic tracing, and enhancing the pharmacokinetic properties of drug candidates. Catalytic transfer deuteration and hydrodeuteration have emerged as increasingly important methods for the selective installation of deuterium atoms, offering milder and often more selective alternatives to traditional methods that use pressurized deuterium gas. While direct studies on this compound are not extensively detailed in the reviewed literature, the reactivity of analogous alkyl tosylates and related substrates in such reactions provides a strong basis for understanding its potential mechanistic pathways.

In catalytic transfer deuteration, a deuterium donor molecule transfers deuterium to a substrate under the influence of a catalyst. Common deuterium sources include deuterated solvents like isopropanol-d8 or D2O, and silanes such as DSiMe(OMe)2. These reactions can be catalyzed by a variety of transition metals, including copper, iridium, and palladium. The mechanism typically involves the activation of the C-O bond of the tosylate by the metal catalyst, followed by the delivery of a deuteride (B1239839) from the deuterium donor.

For a substrate like this compound, a plausible mechanistic pathway for transfer hydrodeuteration would involve the oxidative addition of the alkyl tosylate to a low-valent metal center. This step would form an alkyl-metal intermediate. Subsequently, a deuteride transfer from a suitable donor would lead to the deuterated product and regeneration of the catalyst. The regioselectivity of deuterium incorporation would be dictated by the nature of the catalyst and the reaction conditions.

The following table summarizes representative catalytic systems used for the transfer deuteration and hydrodeuteration of various organic substrates, which could be adapted for this compound.

| Catalyst System | Deuterium Source | Substrate Type | Key Mechanistic Feature |

| Copper Catalyst | DSiMe(OMe)2 / isopropanol-d8 | Cyclic Alkenes | Precise deuteration at the benzylic position. |

| Iridium Catalyst | 1,4-dioxane-d8 | Alkenes and Alkynes | Transfer deuteration via an iridium-hydride intermediate. |

| Biocatalytic System | 2H2O / H2 | Ketones, Imines, Alkenes | Generation of [4-²H]-NADH for asymmetric deuteration. |

C-H Functionalization and Amination Strategies

Direct C-H functionalization and amination reactions represent highly atom-economical and efficient strategies for the synthesis of complex molecules. While the direct C-H functionalization of the cyclohexyl or ethyl moieties of this compound is a challenging transformation due to the inert nature of C(sp³)–H bonds, advancements in catalysis have made such reactions increasingly feasible.

Strategies for C-H functionalization often involve the use of transition metal catalysts that can insert into a C-H bond, forming a carbon-metal bond that can then be further functionalized. For the cyclohexyl group, undirected borylation has been shown to selectively functionalize primary C-H bonds. This approach could potentially be applied to the terminal methyl group of the cyclohexyl ring in a highly selective manner.

Amination of alkyl tosylates, including this compound, is a more established transformation. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution by amines. This can be achieved through direct SN2 reaction with a primary or secondary amine. However, for more complex or sterically hindered substrates, and to improve efficiency and functional group tolerance, catalytic methods are often employed.

Palladium and copper-catalyzed amination reactions (Buchwald-Hartwig amination and Ullmann condensation, respectively) are powerful methods for forming C-N bonds. While these are predominantly used for aryl halides and tosylates, analogous conditions have been developed for alkyl electrophiles. For instance, cobalt-catalyzed aminocarbonylation of alkyl tosylates provides a stereospecific route to amides.

Below is a table outlining different amination strategies applicable to alkyl tosylates.

| Reaction Type | Catalyst/Reagent | Amine Source | Key Features |

| Nucleophilic Substitution | Primary/Secondary Amines | Direct amine addition | SN2 mechanism, potential for side reactions. |

| Palladium-Catalyzed Amination | Pd(OAc)2 / Hindered Ligand | Primary Alkylamines, Arylamines | Mild reaction conditions, high turnover numbers. nih.gov |

| Copper-Catalyzed Amination | Copper Powder | Aliphatic Primary Amines | Ligand-free conditions. |

| Cobalt-Catalyzed Aminocarbonylation | Cobalt Catalyst / CO | Various Amines | Stereospecific synthesis of amides. nih.gov |

Radical Reactions and Their Synthetic Utility

Radical reactions offer unique pathways for the formation of carbon-carbon and carbon-heteroatom bonds, often with selectivities complementary to ionic reactions. Alkyl tosylates, while less commonly used as radical precursors than alkyl halides, can participate in radical reactions under specific conditions.

The activation of alkyl tosylates to generate alkyl radicals typically requires a single-electron transfer (SET) process. However, the high-lying σ*(C–O) orbital of tosylates makes this process challenging compared to alkyl halides. nih.gov Recent developments have shown that dual catalytic systems, for example combining nickel and a nucleophilic cobalt catalyst, can effectively activate alkyl tosylates for reductive homo-coupling reactions. nih.gov In such a system, the cobalt catalyst can activate the alkyl tosylate via an SN2-type oxidative addition, which is then followed by a transalkylation to the nickel center to proceed through the radical coupling pathway.

Once the 2-cyclohexylethyl radical is generated from this compound, it can undergo a variety of synthetically useful transformations. These include addition to π-systems (e.g., alkenes, arenes), coupling with other radical species, or atom transfer reactions. The synthetic utility of these radical reactions is vast, enabling the construction of complex molecular architectures from simple precursors.

The following table summarizes key aspects of radical generation and subsequent reactions involving alkyl tosylates and related compounds.

| Radical Generation Method | Catalyst/Initiator | Subsequent Reaction | Synthetic Utility |

| Ni/Co Dual Catalysis | Nickel and Cobalt Catalysts | Reductive Homo-coupling | Formation of C(sp³)–C(sp³) bonds from alkyl tosylates. nih.gov |

| Photoredox Catalysis | Organic Dyes, Metal Complexes | Dehalogenative Deuteration | Incorporation of deuterium via a radical intermediate. |

| Alkoxy Radical Fragmentation | N-alkoxyphthalimides | C-C bond cleavage and functionalization | Generation of alkyl radicals from alcohols. |

Applications in Advanced Organic Synthesis and Chemical Biology

2-Cyclohexylethyl 4-methylbenzenesulfonate (B104242) as a Building Block in Complex Molecule Synthesis

The unique structural features of 2-Cyclohexylethyl 4-methylbenzenesulfonate, particularly the presence of a tosylate group—an excellent leaving group—render it a valuable reagent for introducing the cyclohexylethyl moiety into various molecular scaffolds. This property is instrumental in the construction of intricate and polycyclic natural products.

Construction of Fused Ring Systems (e.g., Strychnos Skeleton)

One of the most notable applications of a derivative of this compound is in the stereoselective synthesis of the fused cyclohexane (B81311) and pyrrolidine (B122466) portion of the Strychnos skeleton. This complex framework is characteristic of a large family of indole (B1671886) alkaloids, including the well-known strychnine.

In a key synthetic strategy, a domino intermolecular and intramolecular SN2 cyclization is employed. This reaction utilizes a racemic ditosylate precursor, identified as (1R,2R)-2-(2-(tosyloxy)ethyl)cyclohexyl)ethyl 4-methylbenzenesulfonate, to construct the challenging fused 5-6-6 ring system. The primary tosylate on the ethyl chain acts as the initial reactive site for an intermolecular substitution by a nitrogen nucleophile. This is followed by an intramolecular SN2 cyclization, where the secondary tosylate on the cyclohexane ring is displaced by the newly introduced nitrogen, effectively forming the pyrrolidine ring fused to the cyclohexane system. This domino reaction proceeds smoothly and is highly effective for creating the core structure of Strychnos alkaloids. The use of a tosylate as a leaving group is crucial for the success of this cyclization, as it facilitates the desired SN2 pathway over potential E2 elimination side reactions.

Table 1: Key Reagents in the Domino Cyclization for Strychnos Skeleton Construction

| Compound | Role | Key Feature |

|---|---|---|

| (1R,2R)-2-(2-(tosyloxy)ethyl)cyclohexyl)ethyl 4-methylbenzenesulfonate | Cyclization Precursor | Contains two tosylate leaving groups for sequential SN2 reactions |

Preparation of Alkynes and their Derivatives

While direct evidence for the use of this compound in alkyne synthesis is not extensively documented in readily available literature, its properties as an alkylating agent with a good leaving group suggest its potential utility in this area. The synthesis of alkynes often involves the alkylation of an acetylide anion. An acetylide, formed by the deprotonation of a terminal alkyne, is a potent nucleophile that can react with an electrophile, such as an alkyl halide or a sulfonate ester, to form a new carbon-carbon bond.

In this context, this compound could serve as the electrophilic partner in a reaction with an acetylide. The acetylide would attack the carbon atom attached to the tosylate group, displacing the tosylate and forming a new alkyne with a cyclohexylethyl substituent. This method would provide a straightforward route to functionalized alkynes that incorporate a bulky, lipophilic cyclohexyl group, which can be a desirable feature in medicinal chemistry and materials science.

Synthesis of Polyfunctional Organic Molecules

The reactivity of this compound as an alkylating agent extends to its use in the synthesis of a variety of polyfunctional organic molecules. The tosylate group can be displaced by a wide range of nucleophiles, allowing for the introduction of the cyclohexylethyl fragment into molecules containing other functional groups.

For instance, nucleophiles such as amines, thiols, and carbanions can all react with this compound to form new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, respectively. This versatility allows for the construction of complex molecules with diverse functionalities. The presence of the cyclohexyl ring can impart specific conformational constraints and lipophilicity to the target molecule, which can be crucial for its biological activity or material properties.

Role in the Synthesis of Biologically Relevant Compounds

The structural motifs present in this compound, particularly the cyclohexyl group, are frequently found in biologically active compounds. This makes it a valuable intermediate in the synthesis of potential therapeutic agents.

Precursors for Inhibitors of Protein-Protein Interactions (e.g., Menin-MLL)

The interaction between the proteins Menin and Mixed-Lineage Leukemia (MLL) is a critical driver in certain types of leukemia. Consequently, the development of small molecule inhibitors that disrupt this protein-protein interaction is a promising therapeutic strategy. The synthesis of these inhibitors often involves the use of various alkylating agents to construct the final molecular scaffold.

While a direct synthetic route employing this compound for a known Menin-MLL inhibitor is not explicitly detailed in the literature, its potential as a precursor is noteworthy. The cyclohexyl group is a common feature in the design of small molecule inhibitors, often contributing to favorable binding interactions within protein pockets. As an effective alkylating agent, this compound could be used to introduce the cyclohexylethyl moiety onto a core scaffold of a Menin-MLL inhibitor, potentially enhancing its potency and pharmacokinetic properties.

Intermediates in the Development of Ligands for Therapeutic Targets (e.g., FKBP51/52)

The FK506-binding proteins 51 and 52 (FKBP51 and FKBP52) are implicated in a range of diseases, including stress-related disorders, and are considered important therapeutic targets. The development of selective ligands for these proteins is an active area of research. A key structural feature that has been shown to be important for high-affinity binding to FKBP51 is the presence of a cyclohexyl ring.

Given the established importance of the cyclohexyl moiety for FKBP51 ligand affinity, this compound represents a valuable potential intermediate in the synthesis of novel ligands. Its ability to introduce the cyclohexylethyl group via alkylation of a suitable core structure could be a key step in the development of new and more potent FKBP51 inhibitors. The tosylate leaving group allows for a reliable and efficient method to incorporate this critical structural element.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (1R,2R)-2-(2-(tosyloxy)ethyl)cyclohexyl)ethyl 4-methylbenzenesulfonate |

| Strychnine |

| Menin |

| Mixed-Lineage Leukemia (MLL) |

| FK506-binding protein 51 (FKBP51) |

Application in Derivatization for Structure-Activity Relationship (SAR) Studies

While specific SAR studies centered on the derivatization of this compound are not extensively reported in the current body of scientific literature, its molecular architecture presents it as a promising scaffold for such investigations. The distinct cyclohexyl and ethyl moieties provide opportunities for modification to probe the effects of lipophilicity and steric factors, while the tosylate group serves as a versatile handle for introducing a wide array of functional groups through nucleophilic substitution.

Hypothetical Derivatization Strategy for SAR Studies

To illustrate its potential, a hypothetical SAR study could be designed to explore the structural requirements for a desired biological effect. This would involve the systematic modification of the this compound core structure, as outlined in the table below.

| Modification Site | Proposed Modification | Rationale for SAR |

| Cyclohexyl Ring | Introduction of polar functional groups (e.g., hydroxyl, amino) | To investigate the influence of hydrophilicity on target engagement. |

| Cyclohexyl Ring | Alteration of ring size (e.g., cyclopentyl, cycloheptyl) | To determine the optimal steric bulk for fitting into a biological binding pocket. |

| Ethyl Linker | Variation in the length of the alkyl chain | To assess the impact of the distance between the cyclic and aromatic portions of the molecule. |

| Tosylate Group | Substitution with other sulfonate esters or alternative functionalities | To modulate the electronic properties and reactivity of the molecule. |

By synthesizing and evaluating a library of such derivatives, researchers could systematically map the structural features essential for the desired biological activity, thereby guiding the design of more effective therapeutic agents.

Precursors for Inhibitors of Viral Entry (e.g., HIV-1)

The entry of viruses, such as the Human Immunodeficiency Virus (HIV-1), into host cells is a multifaceted process that offers several targets for therapeutic intervention. nih.gov HIV-1 entry inhibitors represent a class of antiretroviral drugs designed to thwart this initial stage of the viral life cycle. nih.gov These inhibitors can act at various points, including the attachment of the virus to the CD4 receptor, its interaction with co-receptors like CCR5 or CXCR4, or the subsequent fusion of the viral and cellular membranes. nih.gov

Currently, there is no direct evidence in the published literature identifying this compound as a precursor in the synthesis of known HIV-1 entry inhibitors. However, its chemical properties suggest a theoretical potential for its use in the creation of novel antiviral compounds. The tosylate functional group is an excellent leaving group, rendering the compound an effective electrophile for reactions involving nucleophiles. This reactivity could be harnessed to attach the 2-cyclohexylethyl fragment to various molecular scaffolds known to interfere with the viral entry mechanism.

Potential Synthetic Route to a Hypothetical HIV-1 Entry Inhibitor

A speculative synthetic approach could involve the reaction of this compound with a nucleophilic core structure that possesses known anti-HIV properties. For example, it could be employed to alkylate an amine or thiol group on a molecule designed to mimic a component of the viral envelope or a cellular receptor.

| Reactant 1 | Reactant 2 | Potential Product Class | Therapeutic Rationale |

| This compound | A heterocyclic amine with established CCR5 antagonistic activity | Novel CCR5 Antagonist | The cyclohexylethyl moiety could act as a lipophilic anchor to improve interaction with the cell membrane. |

| This compound | A peptide that mimics a gp41 fusion intermediate | Fusion Inhibitor | The addition of the cyclohexylethyl group could be used to modify the peptide's solubility and pharmacokinetic properties. |

It is important to underscore that these represent theoretical applications. Substantial further research would be necessary to validate the utility of this specific compound in the development of new HIV-1 entry inhibitors.

Application in Isotopic Labeling for Mechanistic Elucidation

Isotopic labeling is a powerful technique that allows scientists to trace the movement and transformation of atoms or molecules within a chemical reaction or a biological system. nih.gov By substituting an atom with one of its heavier, stable isotopes—for instance, replacing hydrogen-1 with deuterium (B1214612) or carbon-12 with carbon-13—researchers can monitor the path of the labeled compound using analytical methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.gov This approach provides profound insights into reaction mechanisms, metabolic pathways, and the dynamics of molecular interactions. nih.gov

Synthesis of Deuterium-Labeled Analogs

The first step in utilizing this compound for mechanistic studies would be the synthesis of its deuterium-labeled analogs. While specific protocols for the deuteration of this compound are not readily found in the literature, established methods for introducing deuterium into organic molecules could be adapted for this purpose. nih.gov

Potential Deuteration Strategies

| Labeling Position | Synthetic Approach | Deuterium Source |

| Cyclohexyl Ring | Catalytic deuteration of a cyclohexene (B86901) precursor | Deuterium gas (D₂) |

| Ethyl Linker | Reduction of a corresponding carbonyl group using a deuterated reducing agent | Sodium borodeuteride (NaBD₄) or Lithium aluminum deuteride (B1239839) (LiAlD₄) |

| Aromatic Ring of Tosylate | Electrophilic aromatic substitution with a deuterated acid | Deuterated sulfuric acid (D₂SO₄) |

The choice of which position to label would be dictated by the specific mechanistic question under investigation.

Probing Reaction Pathways with Isotopically Enriched Substrates

Once synthesized, deuterium-labeled this compound could serve as a valuable probe for elucidating a variety of reaction mechanisms. The presence of a deuterium atom in place of a hydrogen atom can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). beilstein-archives.org The magnitude of the KIE can provide crucial information about the rate-determining step of a reaction and the structure of its transition state.

Hypothetical Application in a Mechanistic Study

For example, consider a nucleophilic substitution reaction in which the tosylate group of this compound is displaced by a nucleophile.

Scenario: If the breaking of the carbon-oxygen bond is the slowest step in the reaction, a significant primary KIE would be anticipated if the carbon atom of the ethyl group bonded to the oxygen is labeled with deuterium.

Data Interpretation: A ratio of the rate constant for the hydrogen-containing compound to the deuterium-containing compound (kH/kD) that is significantly greater than 1 would lend support to a mechanism where the C-O bond is cleaved during the rate-determining step.

The following table provides a summary of hypothetical KIE data and its potential mechanistic interpretations:

| Labeled Position | Observed kH/kD | Mechanistic Implication |

| α-carbon of the ethyl group | > 1.5 | Cleavage of the C-O bond is likely a component of the rate-determining step (e.g., an SN1 or SN2 mechanism). |

| β-carbon of the ethyl group | ~ 1.0 | The C-H bond at this position is not broken during the rate-determining step of the reaction. |

Through the use of isotopically labeled substrates, chemists can gain a more detailed understanding of the intricate steps involved in chemical transformations, which is fundamental to the rational design of new synthetic methodologies and catalysts.

Computational and Spectroscopic Characterization in Research Contexts

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool for investigating molecules and their reactivity from a theoretical standpoint. By leveraging quantum mechanics and classical physics, researchers can model molecular behavior, thereby predicting reaction pathways and binding affinities without the need for extensive empirical experimentation.

Molecular modeling and simulation are instrumental in predicting the products of reactions involving 2-Cyclohexylethyl 4-methylbenzenesulfonate (B104242). The tosylate group is an excellent leaving group, making the compound a prime substrate for nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.

Computational models can simulate the trajectory of a reaction by calculating the potential energy surface. This allows researchers to visualize the transition states and intermediates, providing a quantitative prediction of reaction kinetics and thermodynamics. For instance, simulating the reaction of 2-Cyclohexylethyl 4-methylbenzenesulfonate with a nucleophile can help determine whether the reaction will favor substitution or elimination under specific conditions (e.g., solvent, temperature). These simulations can forecast the yield and distribution of products, guiding the optimization of synthetic routes.

Theoretical studies, often employing Density Functional Theory (DFT), are crucial for dissecting the intricate details of reaction mechanisms. For this compound, computational analysis can clarify the precise pathway of a nucleophilic attack. It can determine whether the reaction proceeds through a concerted SN2 mechanism, characterized by a single transition state, or a stepwise SN1 mechanism involving a carbocation intermediate.

Furthermore, these studies are vital for predicting regioselectivity when multiple reaction sites are available. While the primary reactive site on this compound is the carbon atom alpha to the tosylate group, theoretical calculations can explore the possibility of competing reactions, such as those involving the cyclohexyl ring under specific conditions or with particular reagents. The calculations provide energy profiles for different pathways, allowing researchers to identify the most energetically favorable and, therefore, most likely, outcome.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is particularly valuable in drug discovery for estimating the binding affinity of a ligand to a protein's active site. researchgate.net The binding affinity is typically expressed as a negative score in kcal/mol, where a more negative value indicates a stronger and more stable interaction. nih.govdergipark.org.tr

In a hypothetical research context, this compound could be docked into the binding site of a target enzyme. The software calculates the binding energy by evaluating intermolecular interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions. The results can predict whether the compound is likely to be an effective inhibitor or substrate for the enzyme.

| Target Enzyme | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -7.8 | Arg120, Tyr355 | van der Waals, Pi-Sulfur |

| HIV-1 Protease | -6.5 | Asp25, Ile50 | van der Waals |

| Carbonic Anhydrase II | -7.2 | His94, Thr199 | Hydrogen Bond (via sulfonate oxygens) |

Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights

While computational methods provide predictive power, spectroscopic techniques offer the empirical evidence required for definitive structural confirmation and the real-time observation of chemical processes.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, ¹H and ¹³C NMR spectra provide a complete map of the carbon-hydrogen framework, confirming the connectivity of the cyclohexyl, ethyl, and p-toluenesulfonyl moieties.

The regiochemistry is unambiguously confirmed by the chemical shifts and coupling patterns. For example, the triplet signal corresponding to the methylene (B1212753) group (-CH₂-O) adjacent to the sulfonate ester oxygen appears at a characteristic downfield shift (around 4.1 ppm in ¹H NMR) due to the strong deshielding effect of the oxygen. This confirms that the tosylate group is attached to the ethyl linker and not the cyclohexyl ring. While the parent molecule is achiral, NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are indispensable for determining the relative stereochemistry in more complex, substituted analogs.

| Assignment | ¹H NMR Shift (ppm) | Multiplicity | ¹³C NMR Shift (ppm) |

|---|---|---|---|

| Tosyl -CH₃ | 2.45 | s | 21.6 |

| Tosyl Ar-H (ortho to SO₂) | 7.78 | d | 129.8 |

| Tosyl Ar-H (ortho to CH₃) | 7.35 | d | 127.8 |

| -O-CH₂- | 4.10 | t | 68.5 |

| -CH₂-CH₂-O- | 1.70 | q | 35.2 |

| Cyclohexyl -CH- | 1.20-1.80 | m | 37.3 |

| Cyclohexyl -CH₂- | 0.90-1.80 | m | 26.2, 26.5, 33.1 |

Mass spectrometry (MS) is a highly sensitive technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of a compound and for identifying unknown products by analyzing their fragmentation patterns. The molecular ion peak [M]⁺ for this compound would be observed at an m/z corresponding to its molecular weight (282.40).

In the context of reaction monitoring, techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) offer a robust method for quantitative analysis. nih.govcuni.cz These targeted mass spectrometry approaches allow for the highly selective and accurate tracking of reactants, intermediates, and products in a complex mixture over time. frontiersin.org For instance, during a substitution reaction, one could monitor the decrease in the signal for the m/z of this compound while simultaneously tracking the appearance of the expected product's m/z value. This provides precise kinetic data and helps in optimizing reaction conditions for maximum yield and purity.

The fragmentation pattern in the mass spectrum provides structural information. Common fragments for this molecule would include the loss of the p-toluenesulfonyl group or the cleavage of the cyclohexylethyl side chain.

| Fragment Ion (m/z) | Corresponding Structure/Loss |

|---|---|

| 282.4 | [M]⁺ Molecular Ion |

| 155.1 | [CH₃C₆H₄SO₂]⁺ (Tosyl cation) |

| 127.2 | [C₈H₁₅O]⁺ (Loss of tosyl radical) |

| 111.2 | [C₈H₁₅]⁺ (Cyclohexylethyl cation) |

| 91.1 | [C₇H₇]⁺ (Tropylium ion from tosyl group) |

Molecular Rotational Resonance (MRR) Spectroscopy for Isotopic Species Analysis

Molecular Rotational Resonance (MRR) spectroscopy is a powerful technique for the unambiguous identification and structural characterization of molecules in the gas phase. Its high resolution and sensitivity to the mass distribution within a molecule make it particularly well-suited for the analysis of different isotopic species, or isotopologues, of a compound like this compound.

The fundamental principle of MRR spectroscopy lies in the absorption of microwave radiation by a molecule, which induces transitions between quantized rotational energy levels. The specific frequencies of these transitions are dictated by the molecule's moments of inertia, which are in turn directly related to its atomic arrangement and isotopic composition.

In the context of this compound, MRR spectroscopy can be employed to distinguish between molecules containing different isotopes of its constituent elements, such as carbon (¹²C vs. ¹³C), hydrogen (¹H vs. ²H), oxygen (¹⁶O vs. ¹⁸O), and sulfur (³²S vs. ³³S or ³⁴S). The substitution of an atom with a heavier isotope results in a slight change in the molecule's mass and, consequently, a shift in its rotational transition frequencies. These shifts are predictable and can be calculated with high accuracy.

Detailed Research Findings:

While specific MRR studies on this compound are not prevalent in publicly accessible literature, the application of this technique to similar molecules demonstrates its capabilities. For instance, the analysis of complex mixtures to identify and quantify constitutional isomers and isotopologues is a key application. nih.gov The high spectral resolution of MRR allows for the differentiation of species that may be indistinguishable by other analytical methods like mass spectrometry or NMR spectroscopy.

The process of isotopic analysis using MRR would involve the following steps:

Sample Introduction: A small amount of this compound is vaporized and introduced into a high-vacuum chamber.

Microwave Irradiation: The gaseous sample is irradiated with a swept-frequency or pulsed microwave field.

Detection of Rotational Transitions: The absorption of microwaves at specific frequencies, corresponding to the rotational transitions of the different isotopologues, is detected.

Spectral Analysis: The resulting spectrum, a plot of absorption intensity versus frequency, will show distinct sets of lines for each isotopic species present. The relative intensities of these lines can be used to determine the natural abundance of the isotopes or to quantify the level of isotopic enrichment if the sample has been artificially labeled.

The data obtained from such an analysis would be highly precise, providing definitive structural information and isotopic composition without the need for prior separation of the isotopologues.

| Isotope | Natural Abundance (%) | Effect on Rotational Spectrum |

| ¹³C | 1.1 | Shift in transition frequencies due to increased mass. |

| ²H (D) | 0.015 | Significant shift in transition frequencies. |

| ¹⁸O | 0.2 | Measurable shift in rotational transitions. |

| ³⁴S | 4.2 | Observable shift in rotational lines. |

X-ray Crystallography for Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, leading to a diffraction pattern of spots of varying intensity. The geometric arrangement of these spots is directly related to the arrangement of atoms in the crystal. By analyzing the positions and intensities of the diffracted X-rays, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions can be determined.

Detailed Research Findings:

A hypothetical X-ray crystallographic analysis of this compound would yield a wealth of structural data, which can be summarized in a crystallographic information file (CIF). Key parameters that would be determined include:

Unit Cell Dimensions: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, the fundamental repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic Coordinates: The precise x, y, and z coordinates of each atom in the asymmetric unit.

Bond Lengths and Angles: The distances between bonded atoms and the angles between adjacent bonds, providing a detailed molecular geometry.

Torsion Angles: The dihedral angles that describe the conformation of the molecule, such as the orientation of the cyclohexyl ring relative to the ethyl chain and the tosylate group.

Intermolecular Interactions: The presence and geometry of non-covalent interactions, such as hydrogen bonds or van der Waals forces, which dictate the packing of molecules in the crystal.

The table below presents hypothetical, yet realistic, crystallographic data for this compound based on known structures of similar compounds.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| β (°) | 95.5 |

| Volume (ų) | 1550 |

| Z | 4 |

This detailed structural information is invaluable in various fields of chemical research, including understanding reaction mechanisms, structure-activity relationships, and solid-state properties.

Future Research Directions and Unexplored Reactivity

Development of Novel Synthetic Transformations Involving 2-Cyclohexylethyl 4-methylbenzenesulfonate (B104242)

The tosylate group in 2-Cyclohexylethyl 4-methylbenzenesulfonate is an outstanding leaving group, a property that has been extensively used in traditional nucleophilic substitution reactions. However, the landscape of organic synthesis has evolved, and there is considerable potential for this compound to be a key reactant in a variety of modern, metal-catalyzed cross-coupling reactions. Future research should focus on expanding its reactivity profile beyond classical substitutions.

A primary area of investigation would be its application in a broader range of cross-coupling reactions. While the use of alkyl tosylates in Suzuki, Negishi, and other similar C-C bond-forming reactions is established, the specific reactivity of the 2-cyclohexylethyl moiety has not been deeply explored. Research into nickel- and palladium-catalyzed couplings could yield efficient methods for creating complex molecules with the bulky and lipophilic cyclohexylethyl group. This is particularly relevant for synthesizing novel compounds with potential applications in medicinal chemistry and materials science.

Furthermore, the development of novel catalytic systems that can activate the C-O bond of the tosylate in new ways is a promising avenue. This could include exploring photoredox catalysis or dual catalytic systems to enable previously inaccessible transformations. For instance, reductive cross-electrophile coupling reactions, where both coupling partners are electrophiles, could be developed using this compound as one of the components.

Table 1: Potential Novel Cross-Coupling Reactions

| Cross-Coupling Reaction | Potential Coupling Partner | Catalyst System | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura | Aryl or vinyl boronic acids/esters | Palladium or Nickel complexes | 2-Cyclohexyl-1-arylethane / 4-Cyclohexyl-1-butene derivatives |

| Negishi | Organozinc reagents | Palladium or Nickel complexes | Functionalized cyclohexylethyl compounds |

| Buchwald-Hartwig | Amines, amides, or carbamates | Palladium complexes | N-substituted 2-cyclohexylethylamines |

Exploration of Enantioselective and Diastereoselective Reactions

The synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. While this compound is achiral, its reactions can be controlled to produce chiral products through the use of chiral catalysts or reagents. Future research in this area could unlock pathways to valuable, enantiomerically enriched compounds.

A significant opportunity lies in the development of enantioselective nucleophilic substitution reactions. By employing chiral ligands in metal-catalyzed reactions or by using organocatalysts, it may be possible to achieve asymmetric substitution of the tosylate group. This would allow for the synthesis of a wide range of chiral molecules containing the 2-cyclohexylethyl scaffold. For example, the enantioselective alkylation of soft nucleophiles, such as malonates, could be achieved using chiral phase-transfer catalysts.

Another area for exploration is diastereoselective reactions. If the nucleophile or another part of the reacting system contains a stereocenter, the reaction with this compound could proceed with high diastereoselectivity. The steric bulk of the cyclohexyl group could play a crucial role in directing the stereochemical outcome of such reactions. Investigating the factors that control this diastereoselectivity, such as the choice of solvent, temperature, and catalyst, would be a valuable research endeavor.

Table 2: Potential Stereoselective Reactions

| Reaction Type | Chiral Influence | Potential Outcome |

|---|---|---|

| Asymmetric Alkylation | Chiral Phase-Transfer Catalyst | Enantioenriched products with a new stereocenter |

| Metal-Catalyzed Asymmetric Cross-Coupling | Chiral Ligand (e.g., BINAP, phosphoramidites) | Chiral biaryl or other coupled products |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are transforming the way chemical research and production are conducted. These technologies offer advantages in terms of safety, efficiency, scalability, and the ability to perform high-throughput experimentation. Integrating the synthesis and reactions of this compound into these platforms is a logical and promising future direction.

The synthesis of this compound itself can be adapted to a continuous flow process. This would allow for better control over reaction parameters, such as temperature and reaction time, leading to higher yields and purity. Furthermore, the inherent safety benefits of flow chemistry are particularly advantageous for reactions that are exothermic or involve hazardous reagents.

Once synthesized, this compound can be used as a key building block in automated synthesis platforms for the rapid generation of compound libraries. By combining a flow reactor for the synthesis of the tosylate with robotic liquid handlers, a diverse range of nucleophiles can be reacted with it in a high-throughput manner. This approach would be highly valuable for lead discovery in drug development, as it would allow for the rapid exploration of the chemical space around the 2-cyclohexylethyl scaffold.

Bio-inspired Synthetic Applications

Nature often utilizes lipophilic and bulky groups to modulate the properties of bioactive molecules, such as their ability to cross cell membranes or bind to specific protein pockets. The 2-cyclohexylethyl moiety of the title compound can be viewed as a bio-inspired building block that mimics certain natural structures, such as the side chains of some amino acids or the hydrophobic portions of terpenes.

Future research could focus on using this compound as a starting material for the synthesis of bio-inspired molecules. For example, it could be used to introduce the cyclohexylethyl group into natural product scaffolds to modify their biological activity. This approach, known as divergent synthesis, could lead to the discovery of new therapeutic agents with improved properties.

Another avenue of research is the use of this compound in the synthesis of molecules that mimic the function of biological systems. For instance, the cyclohexylethyl group could be incorporated into synthetic receptors designed to bind to specific guest molecules in a non-covalent fashion, mimicking enzyme-substrate interactions. The tosylate group provides a convenient handle for attaching this hydrophobic unit to a larger molecular framework.

Design of Next-Generation Chemical Probes and Ligands

Chemical probes are essential tools for studying biological processes. They are small molecules that can be used to selectively interact with and modulate the function of specific proteins or other biomolecules. The design of novel chemical probes based on the this compound scaffold is a promising area for future research.

The lipophilic nature of the 2-cyclohexylethyl group makes it an attractive fragment for designing ligands that bind to hydrophobic pockets in proteins. By using the tosylate as a reactive handle, a variety of functional groups, such as reporter tags (e.g., fluorophores, biotin) or warheads for covalent inhibition, can be attached. This would allow for the creation of a diverse library of chemical probes for target identification and validation studies.

Furthermore, this compound can serve as a precursor for the synthesis of ligands for affinity chromatography or for the development of targeted drug delivery systems. The cyclohexylethyl moiety could act as a recognition element for a specific biological target, while the rest of the molecule could be functionalized to immobilize it on a solid support or to conjugate it to a drug molecule.

Q & A

[Basic] What are the critical parameters to optimize in the synthesis of 2-Cyclohexylethyl 4-methylbenzenesulfonate to achieve high purity and yield?

Answer:

Key parameters include:

- Stoichiometric ratios : Ensure precise molar ratios of cyclohexylethanol and 4-methylbenzenesulfonyl chloride to minimize side reactions.

- Reaction temperature : Maintain temperatures between 0–5°C during sulfonation to prevent decomposition .

- Purification methods : Use column chromatography with silica gel and a hexane/ethyl acetate gradient to isolate the product. Confirm purity via HPLC (>98%) and NMR spectroscopy .

[Basic] Which spectroscopic and crystallographic techniques are most reliable for confirming the molecular structure of this compound?

Answer:

- X-ray crystallography : Resolves the 3D molecular structure, including bond lengths and angles, using single-crystal diffraction (e.g., SHELX software for refinement) .

- NMR spectroscopy : H and C NMR identify functional groups (e.g., sulfonate ester resonance at ~7.8 ppm for aromatic protons) .

- FT-IR : Confirms sulfonate group presence via S=O stretching vibrations (~1170–1370 cm) .

[Advanced] How can solvent effects and reaction conditions be systematically analyzed to predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- Solvent polarity studies : Compare reaction rates in polar aprotic (e.g., DMF) vs. nonpolar solvents (e.g., toluene) using kinetic assays. Polar solvents stabilize transition states, accelerating SN2 mechanisms .

- Surface adsorption analysis : Investigate how indoor surfaces (e.g., glass, polymers) adsorb/react with the compound using microspectroscopic imaging (e.g., AFM or ToF-SIMS) to model environmental reactivity .

[Advanced] What computational strategies are validated for modeling the supramolecular interactions or reaction pathways of this compound?

Answer:

- Density Functional Theory (DFT) : Calculate energy barriers for reaction intermediates (e.g., sulfonate ester cleavage) using Gaussian or ORCA software. Validate with experimental kinetic data .

- Molecular docking : Predict binding affinities with biological targets (e.g., enzymes) using AutoDock Vina and SMILES/InChI inputs for ligand preparation .

[Advanced] How should researchers address contradictions in reported data on the thermal stability or decomposition pathways of sulfonate esters like this compound?

Answer:

- Controlled replication : Standardize experimental conditions (e.g., heating rate, atmosphere) in thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to isolate decomposition steps .

- Statistical validation : Apply multivariate analysis (e.g., PCA) to identify outliers in published datasets. Cross-reference with crystallographic data to correlate stability with molecular packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.